8-Hydroxychlorpromazine-d6 Hydrochloride
Description
Historical Development and Significance
The development of this compound traces its origins to the broader historical context of chlorpromazine research and the subsequent need for sophisticated analytical standards. Chlorpromazine was first synthesized in December 1950 by chemist Paul Charpentier at Laboratoires Rhône-Poulenc, marking a revolutionary breakthrough in antipsychotic medications. This discovery emerged from systematic research that began in 1933 when the French pharmaceutical company initiated searches for new antihistamines, eventually leading to the synthesis of promethazine in 1947. The compound was distributed for testing to physicians between April and August 1951, with Henri Laborit conducting trials at the Val-de-Grâce military hospital in Paris.
The significance of chlorpromazine in psychiatric treatment became evident as it largely replaced electroconvulsive therapy, hydrotherapy, psychosurgery, and insulin shock therapy. By 1964, approximately fifty million people worldwide had taken chlorpromazine, establishing it as a benchmark drug in schizophrenia treatment. This widespread clinical use necessitated comprehensive understanding of chlorpromazine metabolism, leading to the identification of various metabolites including 8-hydroxychlorpromazine.
The development of deuterium-labeled standards represents a natural evolution in analytical chemistry methodology. Stable isotope labeling techniques have demonstrated broad research utility over the past several decades, stemming partly from the chemical stability of these isotopes. The creation of this compound specifically addressed the analytical challenges associated with quantifying chlorpromazine metabolites in complex biological matrices, where traditional methods lacked sufficient precision and accuracy.
Role in Analytical Chemistry and Metabolite Profiling
This compound serves as a cornerstone compound in modern analytical chemistry applications, particularly in mass spectrometry-based quantification methods. The compound functions as an internal standard that significantly enhances analytical precision through its deuterium labeling strategy. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography by enabling precise quantification of chlorpromazine and its metabolites in biological samples.
The analytical utility of this compound extends across multiple analytical platforms and methodologies. In liquid chromatography-mass spectrometry applications, the deuterated analog provides several critical advantages over traditional external standards. The six deuterium atoms incorporated into the molecular structure create a sufficient mass shift to enable clear differentiation during mass spectrometric analysis while maintaining chemical behavior nearly identical to the unlabeled compound. This characteristic ensures that sample preparation effects, matrix influences, and instrumental variations affect both the analyte and internal standard equally, thereby improving analytical precision.
The compound has proven particularly valuable in therapeutic drug monitoring applications, where accurate quantification of chlorpromazine levels in patient samples is essential for optimizing treatment outcomes. Research has demonstrated that the use of deuterated internal standards can significantly reduce analytical variability and improve method validation parameters. The incorporation of stable isotope labeling addresses challenges associated with sample preparation efficiency, matrix effects, and instrument performance variations that traditionally compromise analytical accuracy.
Furthermore, the compound plays a crucial role in pharmacokinetic studies investigating chlorpromazine metabolism. The ability to accurately quantify metabolite concentrations using this internal standard has enabled researchers to develop comprehensive metabolic profiles and understand the complex biotransformation pathways of chlorpromazine. These applications have contributed to improved understanding of drug disposition and metabolite formation patterns in various patient populations.
Position in the Chlorpromazine Metabolite Family
This compound occupies a distinctive position within the complex metabolite family derived from chlorpromazine biotransformation. Hydroxychlorpromazine represents one of the major metabolites formed through the metabolic processing of chlorpromazine, characterized by the addition of a hydroxyl group to the parent phenothiazine structure. The metabolic mechanisms of chlorpromazine are characterized by three primary types of biotransformation: sulfur-oxidation, aromatic hydroxylation, and nitrogen-dealkylation.
The parent compound, 8-hydroxychlorpromazine, exhibits the molecular formula C17H19ClN2OS and molecular weight of 334.9 g/mol. This metabolite forms through cytochrome P450-mediated hydroxylation at the eighth position of the chlorpromazine molecule, representing a significant pathway in the drug's biotransformation. Research indicates that hydroxychlorpromazine metabolites, including both 7-hydroxy and 8-hydroxy isomers, exhibit specific tissue distribution patterns that may contribute to the overall pharmacological activity of chlorpromazine.
The metabolite family encompasses several structurally related compounds, including 7-hydroxychlorpromazine, which differs in the position of hydroxyl group attachment. Studies have identified both 7-hydroxy and 8-hydroxy metabolites in tissue distribution analyses, suggesting distinct metabolic pathways and potentially different pharmacological contributions. The availability of deuterated analogs for both isomers has enabled comparative metabolic studies and enhanced understanding of positional isomer formation patterns.
Within analytical applications, the 8-hydroxy metabolite and its deuterated analog serve complementary roles to other chlorpromazine metabolites including chlorpromazine sulfoxide, norchlorpromazine, and norchlorpromazine sulfoxide. Each metabolite requires specific analytical considerations, and the availability of deuterated standards has significantly improved the precision of multi-analyte quantification methods. The compound's position in this metabolite family makes it an essential component of comprehensive analytical panels designed to evaluate chlorpromazine metabolism comprehensively.
Nomenclature and Identification Parameters
The nomenclature and identification parameters of this compound reflect its complex structural characteristics and deuterium labeling pattern. The compound is systematically identified through multiple nomenclature systems and analytical parameters that facilitate unambiguous identification and characterization.
Chemical Nomenclature and Structural Identifiers
The systematic nomenclature reveals the structural modifications present in the deuterated analog. The compound contains six deuterium atoms specifically located in the dimethylamino substituent, where the methyl groups are replaced with trideuteriomethyl groups. This labeling pattern provides optimal analytical differentiation while preserving the chemical behavior of the parent metabolite.
Analytical Identification Parameters
The compound exhibits distinctive analytical characteristics that facilitate its identification and quantification in complex analytical matrices. The deuterium incorporation creates a predictable mass shift of approximately 6 atomic mass units compared to the unlabeled compound, enabling clear separation during mass spectrometric analysis. This mass difference satisfies recommended criteria for stable isotope internal standards, which typically require a minimum mass shift of 3 Da to enable effective metabolite analysis.
Structural Characteristics and Molecular Descriptors
The molecular structure of this compound maintains the characteristic phenothiazine ring system with specific substitution patterns that define its identity. The compound contains a chlorine atom at the 2-position of the phenothiazine ring system, a hydroxyl group at the 8-position, and a deuterated dimethylaminopropyl side chain at the nitrogen atom. These structural features collectively determine the compound's analytical behavior and metabolic characteristics.
The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for analytical standard preparation and storage. The salt form provides improved handling properties and facilitates accurate preparation of calibration standards for analytical method development and validation.
Cataloging and Commercial Identification
Commercial suppliers utilize specific catalog numbers and identification codes to distinguish this compound from related analogs. The compound is available through multiple specialized suppliers with catalog designations such as TRC-H824907 from LGC Standards. These commercial identifiers facilitate procurement and ensure consistency in analytical method development across different research institutions and analytical laboratories.
Properties
Molecular Formula |
C₁₇H₁₄D₆Cl₂N₂OS |
|---|---|
Molecular Weight |
377.36 |
Synonyms |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol-d6 Monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorpromazine Hydrochloride
- Molecular Formula : C₁₇H₂₀Cl₂N₂S·HCl
- Molecular Weight : 355.32 g/mol
- Key Features: The non-deuterated parent compound lacks isotopic labeling, making it unsuitable as an internal standard. It is widely used clinically for schizophrenia and nausea .
- Analytical Role : Requires separate validation for metabolite quantification due to signal overlap in LC-MS .
7-Hydroxychlorpromazine (Hydrochloride)
- Molecular Formula : C₁₇H₁₉Cl₂N₂O·HCl
- Molecular Weight : 371.3 g/mol
- Key Features: A major oxidative metabolite of chlorpromazine, differing by a hydroxyl group at position 7 instead of 6. It lacks deuterium, complicating its differentiation from endogenous metabolites in assays .
Deuterated Analogs
Promazine-d6 Hydrochloride
- Molecular Formula : C₁₇H₁₃D₆N₂S·HCl
- Molecular Weight : 348.9 g/mol
- Key Features: Shares the phenothiazine backbone but lacks the chlorine substituent and hydroxyl group. Its deuterated dimethylamino group improves analytical precision in neurotransmitter studies .
Prothipendyl-d6 Oxalate
- Molecular Formula : C₂₀H₁₇D₆N₃S·C₂H₂O₄
- Molecular Weight : 479.5 g/mol
- Key Features: Deuterated at the piperazine ring, this compound is used in sedative research. Its structural divergence (piperazine vs. dimethylamino group) limits cross-reactivity with 8-Hydroxychlorpromazine-d6 in multiplex assays .
Functional and Analytical Comparisons
Table 1: Comparative Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Sites | Primary Application |
|---|---|---|---|---|
| 8-Hydroxychlorpromazine-d6 | C₁₇H₁₃D₆Cl₂N₂S·HCl | 368.3 | N,N-dimethyl group | Metabolic profiling, LC-MS |
| Chlorpromazine HCl | C₁₇H₂₀Cl₂N₂S·HCl | 355.3 | None | Antipsychotic therapy |
| Promazine-d6 HCl | C₁₇H₁₃D₆N₂S·HCl | 348.9 | N,N-dimethyl group | Neurotransmitter quantification |
| 7-Hydroxychlorpromazine | C₁₇H₁₉Cl₂N₂O·HCl | 371.3 | None | Metabolite identification |
Key Findings:
Isotopic Specificity: 8-Hydroxychlorpromazine-d6 exhibits a 3.7% higher molecular weight than its non-deuterated analog, enabling unambiguous detection in high-resolution MS .
Metabolic Differentiation: Unlike 7-Hydroxychlorpromazine, the deuterated 8-hydroxy variant avoids co-elution with endogenous metabolites, improving assay accuracy by >20% .
Regulatory Compliance: Deuterated standards like 8-Hydroxychlorpromazine-d6 meet USP/EP guidelines for internal standard purity (>98%), whereas non-deuterated analogs require additional impurity profiling (e.g., ≤0.15% related compound A) .
Analytical Methodologies
- Chromatographic Separation : Reverse-phase HPLC with C18 columns achieves baseline resolution (R > 1.5) between 8-Hydroxychlorpromazine-d6 and its analogs, using mobile phases like acetonitrile-phosphate buffer (pH 3.0) .
- Detection Limits : LC-MS methods for 8-Hydroxychlorpromazine-d6 demonstrate a lower limit of quantification (LLOQ) of 0.1 ng/mL, outperforming UV-based assays for chlorpromazine (LLOQ: 5 ng/mL) .
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling in 8-hydroxychlorpromazine-d6 is typically achieved through isotopic exchange or synthesis using deuterated precursors. The latter method is preferred for regioselective incorporation. For instance, 3-dimethylamino-1-propyl chloride-d6 serves as a key deuterated intermediate, replacing its non-deuterated counterpart in the alkylation of 2-chlorophenothiazine. This approach ensures six deuterium atoms are introduced at the dimethylamino group, as evidenced by the molecular formula CHDClNOS.
The alkylation step involves refluxing 2-chlorophenothiazine with sodium hydroxide, tert-butylammonium bromide, and toluene, followed by the addition of deuterated 3-dimethylaminopropyl chloride. Biphasic solvent systems (e.g., toluene-water) enhance reaction efficiency by facilitating phase-transfer catalysis, achieving yields exceeding 80%. Post-reaction, the crude product is purified via crystallization in methanol-toluene mixtures, reducing dimeric impurities to <0.05% w/w.
Hydroxylation at the 8th Position
Hydroxylation is performed after deuterium incorporation to avoid isotopic dilution. Electrophilic aromatic substitution using hydrogen peroxide or enzymatic methods (e.g., cytochrome P450 mimics) introduces the hydroxyl group at the 8th position. A patent-pending method employs Fenton’s reagent (Fe/HO) under acidic conditions, achieving regioselective hydroxylation with minimal byproducts. The reaction is quenched with sodium bisulfite, and the product is extracted into dichloromethane, yielding 8-hydroxychlorpromazine-d6 free base.
Salt Formation and Crystallization
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol. Crystallization from a methanol-toluene mixture (6:1 v/v) at 60–75°C produces a crystalline form characterized by PXRD (Fig. 1). This step ensures high purity (≥99.8%) and eliminates residual solvents, as confirmed by thermogravimetric analysis.
Reaction Optimization and Process Scalability
Solvent and Catalyst Selection
Optimal solvent systems balance reactivity and purification efficiency. Toluene is favored for alkylation due to its low polarity, which minimizes hydrolysis of 3-dimethylaminopropyl chloride-d6. Phase-transfer catalysts like tert-butylammonium bromide enhance interfacial reactivity, reducing reaction times from 24 hours to 8–10 hours.
For hydroxylation, mixed solvents (e.g., acetonitrile-water) improve reagent solubility while stabilizing reactive intermediates. Iron(II) sulfate heptahydrate (0.1–0.5 mol%) catalyzes hydroxylation with 85–90% conversion efficiency.
Key Process Parameters
Analytical Characterization
Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, showing a [M+H] peak at m/z 341.08 (calculated: 341.09). Deuterium incorporation is confirmed by isotopic abundance ratios (D6/D0 ≈ 99.5:0.5).
Nuclear Magnetic Resonance (NMR) spectra reveal key features:
Purity and Stability
Applications and Regulatory Considerations
Pharmacokinetic Studies
As an internal standard, this compound enables precise quantification of chlorpromazine metabolites in plasma via LC-MS/MS. Its deuterated structure minimizes matrix effects, improving detection limits to 0.1 ng/mL.
Regulatory Compliance
Suppliers like SynZeal provide EP/USP traceable standards with certificates of analysis (COA) detailing residual solvents, heavy metals, and chromatographic purity. Batch-to-batch consistency is ensured through Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction .
Q & A
Q. What documentation is required for using this compound in preclinical studies?
- Methodological Answer : Obtain Material Safety Data Sheets (MSDS) detailing hazards (e.g., skin/eye irritation) and disposal protocols . For animal studies, submit Institutional Animal Care and Use Committee (IACUC) protocols specifying deuterated compound handling, dose justification, and metabolite monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
